molecular formula C31H24O10 B1197265 Aurasperone D CAS No. 67924-64-5

Aurasperone D

カタログ番号: B1197265
CAS番号: 67924-64-5
分子量: 556.5 g/mol
InChIキー: DVSATZLPJVYIRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurasperone D belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mango. This makes this compound a potential biomarker for the consumption of this food product.
This compound is an organooxygen compound and an organic heterotricyclic compound.

科学的研究の応用

Antimicrobial Activity

Aurasperone D has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits activity against specific strains of fungi and bacteria:

  • Fungal Pathogens : this compound has shown antifungal effects against Candida species, with notable activity against Candida parapsilosis (IC50 = 35 mg/mL) and Candida albicans (IC50 = 74 mg/mL) . However, some studies suggest that this compound may not exhibit significant antimicrobial activity against other tested pathogens .
  • Bacterial Pathogens : While specific data on bacterial efficacy is limited, related compounds have demonstrated potential against various bacterial strains, suggesting that further exploration of this compound's antibacterial properties could be beneficial.

Anticancer Potential

This compound has been identified as a promising candidate in cancer research:

  • Cytotoxicity Studies : It has been reported to possess cytotoxic effects against human cancer cell lines. For instance, it demonstrated a 50% cytotoxic concentration of 4.4 μg/mL against human cervical cancer cells and 5.3 μg/mL against human immortal erythroleukaemia cells . These findings suggest that this compound could play a role in developing new anticancer therapies.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is still under investigation. Preliminary studies indicate that it may inhibit cell proliferation through various pathways, warranting further exploration into its biochemical interactions.

Agricultural Biotechnology

The potential application of this compound in agriculture is another area of interest:

  • Plant Protection : The compound's antimicrobial properties suggest it could be utilized as a natural pesticide or fungicide to protect crops from fungal infections. This application aligns with the growing trend towards sustainable agriculture practices that favor biopesticides over synthetic chemicals .
  • Endophytic Role : this compound is produced by endophytic fungi associated with medicinal plants, indicating a protective role for the host plant . This relationship could be harnessed to enhance plant resilience against pathogens.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings/ActivityReference
Antimicrobial ActivityEffective against Candida parapsilosis (IC50 = 35 mg/mL) and Candida albicans (IC50 = 74 mg/mL)
Anticancer PotentialCytotoxic to human cervical cancer cells (CC50 = 4.4 μg/mL) and erythroleukaemia cells (CC50 = 5.3 μg/mL)
Agricultural UsePotential as a natural pesticide; protective role for host plants

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Aurasperone D from fungal sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC), preparative thin-layer chromatography (PTLC), or HPLC. For example, Aurasperone A and C were isolated using silica gel CC and identified via spectroscopic comparisons with literature data . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and UV-fluorescence profiling to confirm structural integrity .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To identify aromatic methyl signals (δ 6.20–6.84), methoxy groups (δ 3.80–3.85), and methylene protons (δ 3.43–3.58), as seen in Aurasperone C .
  • HRMS : For exact molecular mass determination (e.g., Aurasperone E: m/z 588.1632 ).
  • UV-Vis/fluorescence : To detect chromophore systems (e.g., yellow fluorescence under UV 366 nm for Aurasperone A/C ).
    • Cross-referencing with databases like AntiBase ensures accurate identification .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Xanthine oxidase (IC50) or Taq DNA polymerase inhibition assays, as used for Aurasperone A .
  • Antioxidant activity : DPPH radical scavenging (e.g., EC50 = 0.11–0.18 mg/mL for Aurasperones A/B ).
  • Cytotoxicity : Cell viability assays (e.g., Vero E6 cells with CC50 and selectivity index calculations) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on specific enzymatic targets (e.g., viral proteases)?

  • Methodological Answer :

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities against targets (e.g., SARS-CoV-2 Mpro for Aurasperone A ).
  • Molecular dynamics (MD) simulations : Validate docking results by assessing stability of ligand-target complexes over 100+ ns trajectories .
  • In vitro validation : Follow with enzymatic inhibition assays (e.g., fluorescence-based protease activity assays) and dose-response curves .

Q. What strategies address contradictions in bioactivity data across studies on this compound analogs (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell lines (e.g., Vero E6), assay conditions (pH, temperature), and compound purity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
  • Source validation : Confirm fungal strain identity (e.g., ITS sequencing for Aspergillus tubingensis) to account for species-specific metabolite variation .

Q. How can researchers optimize experimental design to enhance reproducibility in this compound studies?

  • Methodological Answer :

  • Replication : Perform triplicate experiments with independent biological replicates to assess variability .
  • Blind assays : Minimize bias by blinding sample labels during data collection .
  • Data transparency : Publish raw spectral data (NMR, MS) and computational parameters (docking scores, MD trajectories) in supplementary materials .

Q. What computational tools are essential for predicting this compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Cheminformatics : Use SwissADME or ADMETLab to predict logP, solubility, and bioavailability .
  • Network pharmacology : Map compound-target-disease interactions via platforms like STITCH or GNPS (e.g., Aurasperone F’s antibacterial targets ).
  • QSAR modeling : Develop regression models linking structural features (e.g., methoxy groups) to bioactivity .

Q. Data Analysis and Reporting

Q. How should researchers present spectroscopic and bioactivity data for this compound in manuscripts?

  • Methodological Answer :

  • Tables : Include NMR shifts (δ ppm), HRMS data, and IC50/EC50 values in structured tables with footnotes explaining abbreviations .
  • Figures : Use chromatograms (HPLC, TLC) and dose-response curves with error bars (mean ± SEM) .
  • Supplementary files : Provide raw spectra, docking coordinates, and strain authentication data in FAIR-compliant formats .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 .
  • ANOVA with post hoc tests : Compare multiple treatment groups (e.g., this compound vs. analogs) .
  • Principal component analysis (PCA) : Identify spectral clusters in untargeted metabolomics studies .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound data to avoid redundancy with prior studies?

  • Methodological Answer :
  • Literature review : Use tools like SciFinder or Reaxys to cross-check compound novelty and avoid duplicating known data .
  • Citation standards : Reference prior structural data (e.g., Aurasperone A’s NMR ) and bioactivity studies using Vancouver-style numbering .
  • Conflict declaration : Disclose funding sources and competing interests in the acknowledgments section .

特性

CAS番号

67924-64-5

分子式

C31H24O10

分子量

556.5 g/mol

IUPAC名

7-(5,6-dihydroxy-8-methoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C31H24O10/c1-12-6-17(32)25-21(40-12)9-14-8-20(38-4)27(30(39-5)22(14)28(25)35)24-16-10-15(37-3)11-19(34)23(16)29(36)26-18(33)7-13(2)41-31(24)26/h6-11,34-36H,1-5H3

InChIキー

DVSATZLPJVYIRI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6O)OC)O)C(=O)C=C(O5)C)OC

正規SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6O)OC)O)C(=O)C=C(O5)C)OC

melting_point

115°C

Key on ui other cas no.

67924-64-5

物理的記述

Solid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurasperone D
Reactant of Route 2
Aurasperone D
Reactant of Route 3
Aurasperone D
Reactant of Route 4
Aurasperone D
Reactant of Route 5
Aurasperone D
Reactant of Route 6
Aurasperone D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。